REACTION_CXSMILES
|
[K].Br[C:3]1[CH:4]=[N:5][CH:6]=[C:7]([Br:9])[CH:8]=1.[CH3:10][CH:11]([OH:13])[CH3:12]>[Cu]>[Br:9][C:7]1[CH:6]=[N:5][CH:4]=[C:3]([O:13][CH:11]([CH3:12])[CH3:10])[CH:8]=1 |^1:0|
|
Name
|
|
Quantity
|
4.74 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)Br
|
Name
|
copper
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux under a nitrogen atmosphere for 70 h
|
Duration
|
70 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under high vacuum to a solid, which
|
Type
|
ADDITION
|
Details
|
was diluted with water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation to a dark-brown oil (3.71 g)
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 10→20% (v/v) diethyl ether in benzene
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g | |
YIELD: PERCENTYIELD | 31.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |